1,2,3,5-tetrahydro-4,1-benzothiazepine
Description
Structure
3D Structure
Properties
CAS No. |
1125-94-6 |
|---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzothiazepine |
InChI |
InChI=1S/C9H11NS/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 |
InChI Key |
IYXJNKJVUJDDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC=CC=C2N1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,5 Tetrahydro 4,1 Benzothiazepine and Analogous Systems
Classical Approaches to Tetrahydrobenzothiazepine Ring Systems
Traditional methods for the synthesis of the tetrahydrobenzothiazepine framework have laid a crucial foundation, primarily relying on well-established reactions that form the heterocyclic ring.
Cyclocondensation Reactions
Cyclocondensation reactions represent a cornerstone in the synthesis of benzothiazepine (B8601423) derivatives. A prevalent method involves the reaction of 2-aminobenzenethiols with α,β-unsaturated ketones, often referred to as chalcones. researchgate.net This acid-catalyzed reaction proceeds through the initial Michael addition of the thiol group to the enone system, followed by an intramolecular condensation of the amino group with the carbonyl, leading to the formation of the seven-membered ring. researchgate.net The versatility of this approach allows for the synthesis of a wide array of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines by varying the substituents on both the aminothiophenol and the chalcone (B49325) precursors. researchgate.net
Another notable cyclocondensation strategy involves the reaction of 2-aminobenzenethiol with β-diketones, which can lead to the formation of 2-acylbenzothiazoles under certain conditions. mdpi.com Furthermore, the condensation of 2-aminobenzenethiol with various carbonyl compounds, including aldehydes, ketones, and carboxylic acids or their derivatives, remains a fundamental and widely utilized method for constructing the benzothiazole (B30560) and related benzothiazepine ring systems. mdpi.comnih.gov
Reductive Cyclization Pathways
While less commonly highlighted for the specific 1,2,3,5-tetrahydro-4,1-benzothiazepine isomer, reductive cyclization is a valid strategy for related heterocyclic systems. This approach typically involves the synthesis of a linear precursor containing both a nitro group and a thioether linkage appropriately positioned on an aromatic ring. Subsequent reduction of the nitro group to an amine can then facilitate an intramolecular cyclization to form the desired heterocyclic ring. The choice of reducing agent is critical to selectively reduce the nitro group without cleaving other sensitive functional groups within the molecule.
Nucleophilic Attack and Intramolecular Cyclization Strategies
The formation of the tetrahydrobenzothiazepine ring often relies on a key intramolecular nucleophilic attack. In the synthesis of 1,2,4,5-tetrahydro-3,2-benzothiazepine 3,3-dioxides, a sulfonylamidomethylation of 2-phenylethanesulfonamides with formaldehyde (B43269) is employed. tandfonline.com This reaction generates an imine intermediate which then undergoes an intramolecular cyclization via electrophilic aromatic substitution to yield the final product. tandfonline.com
Similarly, the synthesis of 2,3,4,5-tetrahydro-1,4-benzothiazepines can be achieved through intramolecular cyclizations of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(arylthio)ethan-1-amines mediated by aluminum chloride. rsc.org This process highlights the utility of a leaving group, in this case, benzotriazole, to facilitate the ring-closing step. Subsequent nucleophilic substitution of the remaining benzotriazolyl group allows for further functionalization of the heterocyclic system. rsc.org
Modern and Sustainable Synthetic Innovations
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, environmentally friendly, and sustainable methods. This has led to significant innovations in the synthesis of tetrahydrobenzothiazepine and its analogs.
Green Chemistry Methodologies (e.g., Microwave-Assisted, Solvent-Free, Catalytic)
Green chemistry principles have been successfully applied to the synthesis of benzothiazepine derivatives, aiming to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.govmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov The synthesis of 1,5-benzothiazepines from 2-propen-1-ones and 2-aminothiophenol (B119425) can be achieved efficiently using microwave irradiation in a greener reaction medium like glycerol (B35011). asianpubs.orgasianpubs.org This method offers significant advantages over conventional heating, including shorter reaction times (minutes versus hours), higher yields, and cleaner reaction profiles. nih.govopenpharmaceuticalsciencesjournal.comnih.gov Solvent-free, microwave-assisted synthesis using eco-friendly catalysts like zirconium(IV) oxychloride has also been reported, further enhancing the green credentials of the process. openpharmaceuticalsciencesjournal.comnih.gov
Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free approaches, often facilitated by grinding or the use of recyclable catalysts, have been developed for the synthesis of benzothiazepines. researchgate.net For instance, the reaction between chalcones and ortho-amino thiophenol can be carried out under ambient conditions using liquid-assisted grinding with a few drops of ethanol, leading to rapid synthesis and high yields. researchgate.net
Catalytic Approaches: The use of catalysts, particularly those that are reusable and non-toxic, is central to green synthesis. nih.gov Heterogeneous catalysts like bleaching earth clay have been employed for the synthesis of 1,5-benzothiazepine (B1259763) derivatives, offering advantages such as ease of separation and reusability. nih.gov Metal-free catalytic systems and the use of biodegradable and reusable promoting media like glycerol have also been explored to create more sustainable synthetic protocols. researchgate.net
| Methodology | Reactants | Conditions | Key Advantages |
| Microwave-Assisted | 2-propen-1-ones, 2-aminothiophenol | Glycerol, Microwave irradiation | Shorter reaction time, high yields, non-toxic medium asianpubs.orgasianpubs.org |
| Microwave-Assisted (Solvent-Free) | Indolyl-propenones, 2-aminothiophenol | Zirconium(IV) oxychloride, Microwave irradiation | Facile, eco-friendly, better yields than conventional methods openpharmaceuticalsciencesjournal.com |
| Solvent-Free (Grinding) | Chalcones, o-amino thiophenol | Liquid-assisted grinding with ethanol | Rapid synthesis, high yields, eco-friendly researchgate.net |
| Catalytic (Heterogeneous) | Chalcones, 2-aminothiophenol | Bleaching earth clay, PEG-400 | Mild, efficient, reusable catalyst nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govfrontiersin.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are highly applicable to the synthesis of related heterocyclic systems. researchgate.net For instance, copper-catalyzed three-component reactions of aromatic aldehydes, indoles, and dienophiles have been used to construct complex tetrahydrocarbazole scaffolds, demonstrating the power of MCRs in building fused heterocyclic systems. beilstein-journals.org The development of novel MCRs for the direct and efficient synthesis of the tetrahydrobenzothiazepine core remains an active area of research, promising more streamlined and sustainable routes to this important chemical entity. researchgate.net
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of tetrahydrobenzodiazepine analogs, which share structural similarities with benzothiazepines, has been a subject of significant research. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. For example, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst. chemistryviews.org This process involves a sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization, yielding products with up to 98% enantiomeric excess (ee). chemistryviews.org
While direct stereoselective methods for this compound were not found in the search results, the strategies employed for related heterocyclic systems provide a roadmap. The synthesis of trans-2,3-disubstituted aziridines has been used to produce trans-2- or trans-4-substituted 3-aminobenzothiazepanes with regio- and stereocontrol. nih.gov The reaction of these aziridines with 2-aminothiophenol proceeds via nucleophilic attack of the sulfur atom, leading to the formation of the seven-membered ring. nih.gov Such approaches could potentially be adapted for the stereocontrolled synthesis of 4,1-benzothiazepine derivatives.
Precursor Chemistry and Starting Material Design for 4,1-Benzothiazepine Formation
The synthesis of 4,1-benzothiazepine derivatives often relies on the strategic construction of key precursors that facilitate the final ring-closing step. A common approach involves the reaction of o-aminothiophenols with various electrophilic partners. For instance, the synthesis of 1,4-benzothiazepines has been achieved through the acid-catalyzed reaction of chalcones with 2-aminothiophenol. researchgate.netresearchgate.net This method highlights the utility of α,β-unsaturated ketones as versatile precursors.
Another key strategy is the ortho-lithiation of aniline (B41778) derivatives. The synthesis of certain 4,1-benzothiazepine analogs begins with the protection of aniline with pivaloyl chloride, followed by ortho-lithiation and subsequent reaction with an aromatic aldehyde. nih.gov This generates an intermediate that can then undergo S-alkylation and cyclization to form the benzothiazepine ring system. nih.gov The choice of starting materials, such as substituted anilines and aldehydes, allows for the introduction of various substituents onto the final benzothiazepine scaffold.
The table below summarizes some of the precursor strategies for related benzothiazepine systems:
| Precursor 1 | Precursor 2 | Resulting System | Key Reaction Type |
| 2-Aminothiophenol | Chalcones | 1,4-Benzothiazepines | Michael Addition/Condensation |
| Protected Aniline | Aromatic Aldehydes | 4,1-Benzothiazepines | Ortho-lithiation/S-alkylation |
| 2-Phenylethanesulfonamides | Formaldehyde | 1,2,4,5-Tetrahydro-3,2-benzothiazepine 3,3-dioxides | Sulfonylamidomethylation/Cyclization |
| 2-(Bromomethyl)aziridines | 2-Aminothiophenol | 3-Sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines | Nucleophilic Ring Opening/Cyclization |
Synthesis of Oxidized Derivatives (e.g., Sulfoxides, Sulfones) of Tetrahydrobenzothiazepines
The oxidation of the sulfur atom in the tetrahydrobenzothiazepine core to form sulfoxides and sulfones is a critical transformation for modifying the compound's properties. jchemrev.commdpi.com These oxidized derivatives often exhibit distinct biological activities. The synthesis of sulfoxides and sulfones is most commonly achieved through the oxidation of the corresponding sulfide. jchemrev.com
A variety of oxidizing agents and methods can be employed to achieve this transformation with high chemoselectivity. jchemrev.com For instance, N-fluorobenzenesulfonimide (NFSI) has been used for the selective oxidation of sulfides to either sulfoxides or sulfones by simply adjusting the amount of the reagent in the presence of water. rsc.org This method offers a practical and mild approach without the need for additional additives. rsc.org
The synthesis of 1,2,4,5-tetrahydro-3,2-benzothiazepine 3,3-dioxides, which are sulfones, is achieved via a method involving the cyclization of 2-phenylethanesulfonamides. tandfonline.com This indicates that the sulfone moiety can either be introduced prior to or after the formation of the heterocyclic ring. The reaction of thiols with benzothiazole sulfones can produce sulfinic acids, which can be further utilized in synthesis. nsf.gov
The table below outlines some reagents used for the synthesis of sulfoxides and sulfones from sulfides:
| Reagent | Product | Conditions |
| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide (B87167) or Sulfone | H₂O, varying NFSI loading |
| Visible light, CF₃SO₂Na | Sulfoxide or Sulfone | Switchable synthesis |
| Sodium metabisulfite | Sulfone | Reductive cross-coupling |
These synthetic strategies provide a versatile toolkit for the preparation of this compound and its derivatives, enabling the exploration of their chemical space and potential therapeutic applications.
Chemical Reactivity and Derivatization of the 1,2,3,5 Tetrahydro 4,1 Benzothiazepine Core
Functionalization Reactions on the Benzothiazepine (B8601423) Ring System
The functionalization of the 4,1-benzothiazepine core primarily involves multi-step synthetic sequences to introduce various substituents onto the aromatic ring or the thiazepine ring. A key strategy involves building the heterocyclic system from appropriately substituted precursors.
One documented approach begins with a substituted aniline (B41778), such as Boc-protected p-chloroaniline. rsc.org This starting material undergoes ortho-lithiation, followed by a nucleophilic addition to an aromatic aldehyde. The resulting diarylcarbinol intermediate is then reacted with methyl thioglycolate in the presence of trifluoroacetic acid (TFA) to achieve S-alkylation and subsequent cyclization, forming the 1,5-dihydro-4,1-benzothiazepin-2(3H)-one ring system. beilstein-journals.orgnih.gov This method allows for the introduction of various phenyl groups at the 5-position.
Further functionalization can be achieved by modifying substituents on the benzothiazepine core. For instance, a chlorine atom at position 7 of the aromatic ring has been successfully replaced by a dimethylamino group. This was accomplished by starting with Boc-protected N,N-dimethyl-p-phenylenediamine, which was subjected to the same ortho-lithiation and nucleophilic addition sequence to yield the corresponding 7-(dimethylamino)-4,1-benzothiazepinone derivative. beilstein-journals.org
A summary of representative functionalization reactions is provided in the table below.
| Starting Material | Reagents | Intermediate Product | Final Product | Yield | Reference |
| Boc-protected p-chloroaniline | 1. tBuLi, nBuLi2. o-isopropylbenzaldehyde | Diarylcarbinol derivative | 7-chloro-5-(2-isopropylphenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one | N/A | beilstein-journals.orgnih.gov |
| Boc-protected N,N-dimethyl-p-phenylenediamine | 1. tBuLi, nBuLi2. o-isopropylbenzaldehyde | Diarylcarbinol derivative | 7-(dimethylamino)-5-(2-(propan-2-yl)phenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one | 38% | beilstein-journals.org |
Table 1: Examples of Functionalization Reactions for 4,1-Benzothiazepine Synthesis
Ring Expansion and Contraction Reactions Involving Tetrahydrobenzothiazepines
The scientific literature reviewed does not provide specific examples of ring expansion or contraction reactions for the 1,2,3,5-tetrahydro-4,1-benzothiazepine core. While such transformations are known for other benzothiazepine isomers, such as the ring expansion of 1,4-benzothiazines to 1,5-benzothiazepines, similar studies on the 4,1-isomer have not been reported in the surveyed literature. rsc.org
Electrophilic and Nucleophilic Substitution Reactions
The synthesis of functionalized 4,1-benzothiazepines inherently involves several reactions that can be classified as electrophilic or nucleophilic substitutions.
Nucleophilic Substitution: A key step in the construction of the 4,1-benzothiazepine ring is the intramolecular nucleophilic attack. One synthetic route involves an intermolecular nucleophilic reaction between an ortho-lithiated aniline derivative and an aldehyde. rsc.org More specifically, the synthesis of a 7-(dimethylamino) derivative from a 7-chloro precursor demonstrates a nucleophilic aromatic substitution, although this is achieved by using a substituted starting material rather than by direct substitution on the formed heterocyclic ring. beilstein-journals.org Another example is the reaction of a diarylcarbinol intermediate with methyl thioglycolate, which proceeds via S-alkylation. beilstein-journals.org
Electrophilic Substitution: The primary method for building the 4,1-benzothiazepine ring involves an intramolecular electrophilic aromatic substitution. The process of ortho-lithiation on a Boc-protected aniline derivative generates a potent nucleophile that subsequently attacks an aldehyde. beilstein-journals.org The cyclization step to form the thiazepine ring can also be viewed through the lens of electrophilic attack on the aromatic ring. However, studies detailing direct electrophilic substitution reactions, such as nitration or halogenation, on a pre-formed this compound ring are not extensively documented in the reviewed literature.
| Reaction Type | Description | Reactants | Reagents | Product | Reference |
| Nucleophilic Addition | Addition of an organolithium intermediate to an aldehyde. | ortho-lithiated Boc-p-chloroaniline, o-isopropylbenzaldehyde | N/A | Diarylcarbinol intermediate | beilstein-journals.org |
| S-Alkylation/Cyclization | Reaction of the carbinol with methyl thioglycolate to form the thiazepine ring. | Diarylcarbinol intermediate, methyl thioglycolate | TFA | 4,1-benzothiazepin-2(3H)-one derivative | beilstein-journals.org |
Table 2: Key Substitution Reactions in 4,1-Benzothiazepine Synthesis
Reaction Kinetics and Mechanistic Studies of this compound Transformations
Detailed reaction kinetics and in-depth mechanistic studies focusing specifically on the transformations of the this compound core are not available in the reviewed scientific literature. While the synthesis pathways suggest plausible mechanisms, such as those involving organolithium intermediates and acid-catalyzed cyclizations, dedicated kinetic analyses or computational studies for this particular isomer have not been reported. beilstein-journals.org
Structural and Conformational Analysis of 1,2,3,5 Tetrahydro 4,1 Benzothiazepine and Its Derivatives
Conformational Dynamics of the Seven-Membered Thiazepine Ring
The seven-membered thiazepine ring in 1,2,3,5-tetrahydro-4,1-benzothiazepine and its analogs is not planar and undergoes dynamic conformational changes. Understanding these dynamics is essential for a complete structural description. While direct and extensive studies on the 4,1-benzothiazepine isomer are limited, valuable insights can be drawn from detailed investigations of the closely related 1,4- and 1,5-benzothiazepine (B1259763) systems.
Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics. rsc.orgnih.gov For instance, studies on tetrahydro-1,4-benzothiazepines have shown that these molecules exist as a mixture of two puckered, mirror-image (enantiomorphic) conformers. rsc.org At ambient temperatures, the interchange between these conformers is rapid on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the rate of this "chair-to-chair" like interconversion slows down sufficiently to allow for the observation of distinct signals for each conformer. rsc.org
The energy barrier for this ring inversion has been determined for tetrahydro-1,4-benzothiazepines to be approximately 10 kcal/mol in a deuterated dichloromethane (B109758) solution. rsc.org This value provides a quantitative measure of the flexibility of the seven-membered ring. It is reasonable to expect a similar conformational flexibility for the this compound ring, although the precise energy barrier may differ due to the different placement of the heteroatoms.
Computational methods, such as Density Functional Theory (DFT) calculations, complement experimental NMR data by providing theoretical models of the possible conformations and their relative energies. mdpi.com For related seven-membered heterocyclic systems like benzodiazepines, computational studies have helped to identify various possible conformations, such as boat, twist-boat, and chair forms, and to predict their relative stabilities. nih.gov Similar computational approaches would be invaluable in mapping the conformational landscape of the this compound ring.
Influence of Substituents on Molecular Conformation
The introduction of substituents onto the this compound scaffold can significantly influence the conformational equilibrium of the seven-membered ring. The size, stereochemistry, and electronic nature of the substituents can favor one conformation over others.
In related 1,5-benzothiazepine derivatives, the presence of bulky substituents has been shown to dictate the preferred conformation. For example, in 2,3,4,5-tetrahydro-r-2,c-4-diphenyl-1,5-benzothiazepine, the two phenyl groups were found to occupy equatorial positions in the twist-boat conformation of the thiazepine ring. researchgate.net This arrangement minimizes steric hindrance.
The nature of substituents can also impact the electronic properties of the molecule, which in turn can affect bond lengths and angles within the heterocyclic ring, thereby influencing its conformation. mdpi.com Studies on substituted benzothiazole (B30560) derivatives have demonstrated that electron-donating and electron-withdrawing groups can tune the electronic structure of the molecule. mdpi.com While these studies did not directly focus on conformational outcomes, the observed electronic perturbations would likely have an effect on the geometry of the fused ring system in this compound.
Furthermore, the position of substitution is critical. Substituents on the benzene (B151609) ring versus those on the thiazepine ring will exert different conformational effects. For instance, a substituent on a nitrogen atom can influence the barrier to nitrogen inversion, which can be coupled to the ring's conformational dynamics.
Diastereoselective and Enantioselective Considerations in Structure
The synthesis of this compound derivatives can lead to the formation of stereoisomers, including diastereomers and enantiomers. The non-planar nature of the seven-membered ring and the potential for chiral centers on the ring or on substituents give rise to this stereochemical complexity.
The synthesis of these compounds often involves cyclization reactions. nih.gov Depending on the starting materials and reaction conditions, these cyclizations can proceed with varying degrees of diastereoselectivity. For example, in the synthesis of related tetrahydroquinoline derivatives through a [4+2] annulation, high diastereoselectiveties have been achieved. frontiersin.org Similar strategies could potentially be applied to the synthesis of 1,2,3,5-tetrahydro-4,1-benzothiazepines to control the relative stereochemistry of substituents.
The existence of stable, puckered, enantiomeric conformers in related tetrahydro-1,4-benzothiazepines highlights the importance of enantioselective considerations. rsc.org While these conformers rapidly interconvert at room temperature, the introduction of a chiral center can lead to the formation of diastereomeric conformers with different energies and populations. Asymmetric synthesis strategies, which have been successfully employed for the enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones, could be adapted to produce enantiomerically enriched this compound derivatives. chemistryviews.org This would be particularly important if one enantiomer exhibits a desired biological activity while the other is inactive or has undesirable effects.
X-ray Crystallography Studies for Solid-State Structure Elucidation
For example, the single-crystal X-ray diffraction study of 2,3,4,5-tetrahydro-r-2,c-4-diphenyl-1,5-benzothiazepine confirmed that the seven-membered thiazepine ring adopts a twist-boat conformation . researchgate.net In another study of a diltiazem-related compound, a 1,5-benzothiazepine derivative, the seven-membered ring was also found to be in a distorted twist-boat conformation. These findings suggest that a non-planar, boat-like conformation is a common feature for the seven-membered ring in these systems.
A study on a tetrahydro-1,4-benzothiazepine derivative also utilized single-crystal X-ray structure determination to confirm its stereochemistry and conformation. rsc.org In the case of a 1,5-benzodiazepine derivative, a boat-sofa conformation was observed for the seven-membered diazepine (B8756704) ring. researchgate.net
Spectroscopic Characterization Techniques for 1,2,3,5 Tetrahydro 4,1 Benzothiazepine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 1,2,3,5-tetrahydro-4,1-benzothiazepine compounds in solution. By analyzing the spectra of different nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and its conformation can be assembled.
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The spectrum of a this compound derivative would show distinct signals for the protons on the aromatic ring and the seven-membered heterocyclic ring.
In the analogous 2,3,4,5-tetrahydro-1,4-benzothiazepine system, the aromatic protons typically appear as a complex multiplet in the range of δ 6.6–7.4 ppm. rsc.org The protons on the heterocyclic ring are observed at higher fields (further upfield). For instance, the methylene protons adjacent to the sulfur atom (C2-H₂) in the 1,4-isomer appear around δ 2.71–2.87 ppm, while the methylene protons adjacent to the nitrogen (C5-H₂) are deshielded and resonate further downfield, between δ 4.09–4.26 ppm. rsc.org The protons at the C3 position are typically found in the δ 3.21–3.45 ppm region. rsc.org
For the this compound structure, similar ranges would be expected, but the specific chemical shifts would be influenced by the different placement of the nitrogen and sulfur atoms. The N-H proton of the secondary amine would typically appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Tetrahydro-1,4-Benzothiazepine Protons (Illustrative for the 4,1-Isomer)
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (C6-H, C7-H, C8-H, C9-H) | 6.6 - 7.4 | Multiplet (m) | Complex pattern due to coupling. rsc.org |
| C5-H₂ | 4.1 - 4.3 | Singlet (s) or Multiplet (m) | Adjacent to nitrogen, deshielded. rsc.org |
| C3-H₂ | 3.2 - 3.5 | Multiplet (m) | |
| C2-H₂ | 2.7 - 2.9 | Multiplet (m) | Adjacent to sulfur. rsc.org |
| N1-H | Variable | Broad Singlet (br s) | Shift depends on solvent and concentration. |
Note: Data derived from studies on the 2,3,4,5-tetrahydro-1,4-benzothiazepine isomer and serves as an illustrative guide. rsc.org
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In the aromatic region, signals for the benzene (B151609) ring carbons are expected between δ 120–150 ppm. The quaternary carbons to which the heteroatoms are attached (C5a and C9a) would have distinct chemical shifts within this range.
The aliphatic carbons of the seven-membered ring resonate at higher fields. In studies of 1,4-benzothiazepines, the carbon adjacent to nitrogen (C5) appears around δ 55 ppm, while the carbons adjacent to sulfur (C2) and the other methylene carbon (C3) appear at approximately δ 29 ppm and δ 34 ppm, respectively. rsc.org These values serve as a good estimate for the 4,1-benzothiazepine isomer, with slight variations expected due to the altered electronic environment.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Tetrahydro-1,4-Benzothiazepine Carbons (Illustrative for the 4,1-Isomer)
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic (C6, C7, C8, C9) | 122 - 135 | Four distinct signals expected for an unsubstituted ring. |
| Aromatic Quaternary (C5a, C9a) | 140 - 150 | Bridgehead carbons. |
| C5 | ~ 55 | Aliphatic carbon adjacent to Nitrogen. rsc.org |
| C3 | ~ 34 | Aliphatic carbon. |
| C2 | ~ 29 | Aliphatic carbon adjacent to Sulfur. rsc.org |
Note: Data derived from studies on the 2,3,4,5-tetrahydro-1,4-benzothiazepine isomer and serves as an illustrative guide. rsc.org
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, advanced 2D NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). wikipedia.org A COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups in the heterocyclic ring (e.g., between C2-H₂ and C3-H₂), confirming their connectivity. youtube.com It is also used to trace the coupling network among the aromatic protons. rsc.org
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. uvic.ca It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~2.8 ppm would show a cross-peak to the carbon signal at ~29 ppm, confirming the C2 position. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, irrespective of whether they are connected through bonds. wikipedia.org NOESY is crucial for determining the conformation (e.g., chair, boat, or twist-boat) of the seven-membered thiazepine ring by identifying which protons are on the same side of the ring system. rsc.orgyoutube.com For example, irradiation of the C5 proton signal in the 1,4-isomer has been shown to produce a Nuclear Overhauser Effect on the H-6 aromatic proton, confirming their spatial proximity. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would display several characteristic absorption bands.
The most notable would be the N-H stretching vibration of the secondary amine, appearing as a medium-intensity peak in the 3300–3500 cm⁻¹ region. slideshare.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic ring typically produce sharp peaks in the 1450–1600 cm⁻¹ region. s-a-s.org A characteristic C=N stretching band for benzothiazepines has been observed between 1590-1610 cm⁻¹. nih.gov Fingerprint region bands corresponding to C-N and C-S stretching would be expected below 1300 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong, Sharp |
| C-N | Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The molecular ion of this compound is expected to be reasonably stable due to the aromatic ring. The subsequent fragmentation of this molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for such heterocyclic systems include:
Alpha-Cleavage: The breaking of bonds adjacent to the heteroatoms (N and S) is a common pathway. Cleavage of the C-C bond alpha to the nitrogen atom is a predominant fragmentation mode for aliphatic amines. nih.gov
Ring Fragmentation: The seven-membered ring can undergo cleavage, leading to the loss of small neutral molecules like ethylene (C₂H₄).
Loss of Heteroatom-Containing Fragments: Fragments corresponding to the loss of parts of the heterocyclic ring can also be observed.
Analysis of the resulting fragment ions helps to piece together the structure of the parent molecule. youtube.com
Table 4: Plausible Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M]⁺˙ | Molecular Ion |
| [M-H]⁺ | Loss of a hydrogen radical |
| [M-C₂H₄]⁺˙ | Loss of ethylene from the heterocyclic ring |
| [M-CH₂S]⁺˙ | Fragmentation involving the thioether portion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the fused benzene ring system. Aromatic compounds typically exhibit strong absorption bands in the UV region due to π → π* electronic transitions. nih.gov
For benzothiazole (B30560) derivatives, characteristic absorption maxima (λ_max) are often observed in the range of 300-350 nm. niscpr.res.inresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. The spectrum would likely show multiple bands corresponding to different electronic transitions within the aromatic system.
Computational and Theoretical Studies of 1,2,3,5 Tetrahydro 4,1 Benzothiazepine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors
While specific quantum chemical calculations for the parent 1,2,3,5-tetrahydro-4,1-benzothiazepine are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous heterocyclic systems like benzothiazepines and benzodiazepines. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of such molecules.
DFT calculations can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO gap is often associated with higher chemical reactivity. For instance, studies on 2,3-dihydro-1,5-benzothiazepine derivatives have shown that the HOMO-LUMO gap can indicate molecular stability and reactivity. researchgate.net In these related compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across electron-deficient regions, which is crucial for understanding charge transfer interactions. researchgate.net
Another important descriptor is the Molecular Electrostatic Potential (MESP), which maps the electrostatic potential onto the electron density surface of the molecule. The MESP is a valuable tool for predicting intermolecular interactions, particularly hydrogen bonding. researchgate.net For example, in related benzothiazepine (B8601423) structures, the MESP can identify the negative potential regions around heteroatoms like nitrogen and sulfur, indicating likely sites for interaction with biological targets. researchgate.net Quantum chemical estimations of reactivity in similar 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones have successfully used charge density and frontier molecular orbital analysis to predict the regioselectivity of electrophilic aromatic substitution. mdpi.org
Although direct DFT data for this compound is scarce, the established methodologies applied to its isomers and analogous structures provide a robust framework for predicting its electronic properties and reactivity.
Prediction of Conformational Preferences and Energy Barriers
The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule fits into the binding site of a receptor. Computational methods are employed to predict the stable conformations of molecules and the energy barriers between them.
A conformational study of N-substituted tetrahydro-1,4-benzothiazepines, which are structurally very similar to the this compound core, was conducted using variable temperature 1H NMR spectroscopy. researchgate.net This study revealed that these compounds exist as two puckered, enantiomeric chair conformations that interconvert. The energy barriers for this chair-to-chair ring inversion were determined to be approximately 10 kcal/mol. researchgate.netmdpi.com The ground state conformations were assigned based on the analysis of proton-proton vicinal coupling constants. researchgate.netmdpi.com
Such conformational analyses are critical because the specific chair or boat-like conformation of the seven-membered thiazepine ring will position the substituents in distinct spatial orientations, thereby influencing their interaction with biological targets. Although this research was conducted on the 1,4-isomer, it provides a strong indication of the likely conformational behavior of this compound, suggesting that it too would exhibit a dynamic equilibrium between different ring conformations.
Cheminformatics and Data Mining for Structure-Property Relationships
Cheminformatics and data mining techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds in drug discovery.
A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of benzothiazepine derivatives as inhibitors of the mitochondrial sodium-calcium exchanger, a target for type II diabetes treatment. This study generated a statistically significant model with good predictive power, as indicated by a cross-validated q² of 0.711 and a conventional r² of 0.970. The CoMFA model revealed that both steric and electrostatic fields contributed almost equally to the inhibitory activity, providing a map of where modifications to the molecular structure would likely enhance or diminish activity.
In another example, QSAR studies were conducted on 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors. espublisher.com A good correlation was found between the chemical structures and their inhibitory activities, further validating the experimental results and providing a tool for predicting the potency of related compounds. espublisher.com These examples, while not specific to the this compound isomer, highlight the power of cheminformatics approaches in understanding the structure-property relationships within the broader benzothiazepine family. Such models can be invaluable for the rational design of new this compound derivatives with desired biological activities.
Molecular Interactions and Mechanistic Insights of 1,2,3,5 Tetrahydro 4,1 Benzothiazepine Derivatives in Vitro/biochemical Focus
In Vitro Enzyme Inhibition Studies (e.g., Acetylcholinesterase)
Derivatives of the benzothiazepine (B8601423) core have been shown to inhibit several enzymes. Notably, 2,3,4,5-tetrahydro-1,5-benzothiazepines have demonstrated significant inhibitory potential against acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. tandfonline.comnih.gov Studies have shown that these compounds inhibit AChE in a concentration-dependent manner. nih.govtandfonline.com For example, three different 2,3,4,5-tetrahydro-1,5-benzothiazepine (B1294794) derivatives (referred to as compounds 1, 2, and 3) exhibited IC₅₀ values of 1.0 µM, 1.2 µM, and 1.3 µM, respectively, against AChE. nih.govtandfonline.com
Beyond acetylcholinesterase, other benzothiazepine derivatives have been evaluated against different enzymes. A series of 2,3-dihydro-1,5-benzothiazepines showed potent in vitro inhibitory activity against α-glucosidase, with IC₅₀ values ranging from 2.62 to 10.11 µM, which was significantly more potent than the standard drug acarbose. acs.org Similarly, certain 2,3-dihydro-1,5-benzothiazepine analogues were identified as effective tyrosinase inhibitors, with IC₅₀ values ranging from 1.21 to 70.65 μM, outperforming the reference inhibitor kojic acid in some cases. nih.govresearchgate.net
Receptor Binding Profiling (In Vitro) and Ligand-Target Interactions
The pharmacological profile of benzothiazepine derivatives extends to interactions with receptors and ion channels. The 1,5-benzothiazepine (B1259763) scaffold is famously present in clinically used calcium channel blockers like diltiazem. nih.govresearchgate.net These drugs exert their effects by binding to L-type calcium channels, modulating their function. In vitro studies have been conducted to explore this activity in novel derivatives. For instance, a series of 2,3,4,5-tetrahydro-N-(5-morpholinopentanoyl)- tandfonline.commdpi.combenzo[f]thiazepines were synthesized and examined for their calcium antagonist activity, demonstrating the continued exploration of this class as receptor/channel modulators. nih.gov Other research has pointed to the activity of 1,5-benzothiazepine derivatives at various G-protein coupled receptors. researchgate.net
In Vitro Cellular Activity (e.g., Cytotoxicity Studies on Cell Lines for Mechanistic Exploration)
The in vitro effects of benzothiazepine derivatives have been extensively studied in various cell lines, often to explore their potential as anticancer agents. A series of novel 1,5-benzothiazepine derivatives demonstrated selective cytotoxicity against human cancer cell lines. nih.gov For example, compounds were tested against liver (Hep-2) and prostate (DU-145) cancer cell lines, with some derivatives showing potent antiproliferative activity. nih.govresearchgate.net One of the most active compounds, 2j, exhibited an IC₅₀ value of 15.42 µM against the DU-145 prostate cancer line. nih.gov These compounds were found to be relatively non-toxic to normal human embryonic liver cell lines (L02), suggesting a degree of tumor specificity. nih.gov
Studies on structurally related benzothiepins also indicated tumor-specific cytotoxic action, with these compounds showing higher activity against human oral tumor cell lines (HSC-2, HSC-3, HSG) than against normal human gingival fibroblasts. nih.gov Furthermore, research on 4,1-benzothiazepine derivatives, the specific scaffold of interest, confirmed that newly synthesized compounds had no negative effect on the viability of cellular models at concentrations where their neuroprotective effects were observed. nih.gov
| Compound Series | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 1,5-Benzothiazepine (2c) | DU-145 | Prostate | 22.14 | nih.gov |
| 1,5-Benzothiazepine (2f) | DU-145 | Prostate | 20.18 | nih.gov |
| 1,5-Benzothiazepine (2g) | DU-145 | Prostate | 24.21 | nih.gov |
| 1,5-Benzothiazepine (2j) | DU-145 | Prostate | 15.42 | nih.gov |
| Methotrexate (Standard) | DU-145 | Prostate | 21.96 | nih.gov |
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions and Biochemical Effects
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For benzothiazepine derivatives, SAR studies have provided clear guidance for further drug design.
Acetylcholinesterase Inhibition: For 2,3,4,5-tetrahydro-1,5-benzothiazepine inhibitors of AChE, the substitution on the aromatic ring is critical. Replacing hydrogen with halogen and methyl groups was found to increase the affinity for the enzyme. nih.govtandfonline.com This effect is thought to be due to the avoidance of polar/non-polar repulsions with amino acid residues in the active site. tandfonline.comnih.gov The presence of an additional hydrogen bond was also found to enhance binding affinity. nih.gov
Anticancer Activity: In the development of 1,5-benzothiazepine derivatives as anticancer agents, the incorporation of halogen-substituted phenyl groups at the second position of the benzothiazepine ring was found to be crucial for maintaining good cytotoxic activity. nih.gov This feature was supported by docking simulations that showed favorable binding patterns for these halogenated compounds. nih.govresearchgate.net
Other Enzyme Inhibition: SAR studies on 2,3-dihydro-1,5-benzothiazepines as α-glucosidase inhibitors have also been conducted, elucidating the effects of various substituents on inhibitory potency. acs.org These studies collectively highlight that the biological activity of the benzothiazepine scaffold can be finely tuned by modifying the substitution patterns on its core rings.
Strategic Utility of the Benzothiazepine Scaffold in Chemical Biology Research
Benzothiazepines as Privileged Structures in Chemical Probe Development
Design and Synthesis of Chemical Libraries based on the Benzothiazepine (B8601423) Core
The design and synthesis of chemical libraries are fundamental to the discovery of new biologically active molecules. For the benzothiazepine class, various synthetic strategies have been reported, often involving the reaction of aminothiophenols with suitable building blocks. researchgate.net However, specific methodologies for the construction of diverse chemical libraries based on the 1,2,3,5-tetrahydro-4,1-benzothiazepine core are not extensively documented in the scientific literature.
A convenient method has been described for the synthesis of the related isomer, 1,2,4,5-tetrahydro-3,2-benzothiazepine 3,3-dioxides. tandfonline.com This process involves the sulfonylamidomethylation of 2-phenylethanesulfonamides with formaldehyde (B43269) using an Amberlyst resin as a catalyst, followed by an intramolecular cyclization. tandfonline.com
Table 1: Synthesis of 1,2,4,5-Tetrahydro-3,2-benzothiazepine 3,3-Dioxides
| Entry | R | Product | Yield (%) |
|---|---|---|---|
| a | H | 2a | 70 |
| b | CH3 | 2b | 75 |
| c | i-Pr | 2c | 72 |
| d | t-Bu | 2d | 68 |
| e | Ph | 2e | 80 |
| f | p-CH3Ph | 2f | 82 |
| g | p-BrPh | 2g | 85 |
| h | p-NO2Ph | 2h | 88 |
Adapted from literature on the synthesis of 1,2,4,5-tetrahydro-3,2-benzothiazepine 3,3-dioxides. tandfonline.com
This synthetic route highlights a potential strategy that could be adapted for the synthesis of this compound derivatives, although specific protocols for this isomer are not currently published.
Exploration of Novel Molecular Targets for Chemical Biology Research
The exploration of novel molecular targets is a crucial aspect of chemical biology research, enabling the discovery of new therapeutic interventions and a deeper understanding of biological processes. While various molecular targets have been identified for the broader class of benzothiazepines, including calcium channels and enzymes such as α-glucosidase, there is a significant lack of research into the specific molecular targets of this compound. nih.govthesciencein.org The biological activity of 1,2,4,5-tetrahydro-3,2-benzothiazepine 3,3-dioxides, a related isomer, has also not yet been investigated. tandfonline.com Consequently, the potential of the this compound scaffold to interact with novel molecular targets remains an open area for future investigation.
Methodologies for Scaffold Hopping and Isosteric Replacements in Benzothiazepine Systems
Scaffold hopping and isosteric replacements are powerful medicinal chemistry strategies used to design new compounds with improved properties while retaining desired biological activity. nih.gov These techniques involve modifying the core structure (scaffold) of a molecule or replacing functional groups with others that have similar steric and electronic properties. researchgate.net
There are several established strategies for scaffold hopping, including:
Heterocycle replacements: Swapping one heterocyclic ring system for another.
Ring opening or closure: Modifying the ring structure of the scaffold.
Peptidomimetics: Replacing peptide backbones with non-peptidic structures.
Topology-based hopping: Designing new scaffolds that maintain the three-dimensional arrangement of key pharmacophoric features. nih.gov
While these methodologies are broadly applicable in drug discovery, there are no specific published examples of their application to the this compound scaffold. The development of such strategies would be contingent on identifying an initial active compound based on this scaffold, which would then serve as a starting point for optimization through scaffold hopping or isosteric replacement.
Future Research Directions in 1,2,3,5 Tetrahydro 4,1 Benzothiazepine Chemistry
Development of Novel and Efficient Synthetic Routes for Specific Isomers
The synthesis of 4,1-benzothiazepine derivatives is a cornerstone for the exploration of their chemical and biological properties. While various methods exist for different benzothiazepine (B8601423) isomers, future research must focus on developing stereoselective and efficient routes to access specific, and often chiral, isomers of the 1,2,3,5-tetrahydro-4,1-benzothiazepine core.
A key strategy that warrants further development is the use of ortho-lithiation followed by S-alkylation. nih.gov This approach has proven effective for creating 4,1-benzothiazepine analogues. nih.gov Future work should aim to adapt this methodology for the synthesis of the tetrahydro- derivatives, potentially by using saturated precursors or by developing efficient reduction methods for the resulting benzothiazepine ring. The optimization of this route could involve exploring various organolithium reagents and electrophiles to generate a diverse library of substituted analogues.
Furthermore, green chemistry approaches are becoming increasingly important. Microwave-assisted synthesis has been shown to be effective for producing other benzothiazepine isomers, such as 1,4-benzothiazepines, with higher yields and shorter reaction times compared to conventional heating. nih.gov A significant future direction would be the development of microwave-assisted protocols specifically for the synthesis of 1,2,3,5-tetrahydro-4,1-benzothiazepines.
The table below outlines a potential synthetic approach for novel 4,1-benzothiazepine derivatives, which could be adapted for the tetrahydro- series.
Table 1: Prospective Synthetic Route for 4,1-Benzothiazepine Derivatives
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Pivaloyl Protection | Pivaloyl chloride, base | Protection of the aniline (B41778) nitrogen to direct ortho-lithiation. |
| 2 | Ortho-lithiation | n-Butyllithium, THF, -78 °C | Directed metalation at the position ortho to the protected amine. |
| 3 | Aldehyde Condensation | Aromatic or aliphatic aldehydes | Introduction of a carbon side chain that will form part of the thiazepine ring. |
| 4 | S-Alkylation/Cyclization | Thiolating agent, followed by intramolecular cyclization | Formation of the seven-membered thiazepine ring. |
This systematic approach will be crucial for generating a library of compounds with diverse substituents, enabling a thorough investigation of their structure-activity relationships.
Advanced Computational Approaches for Structure-Based Design and Mechanistic Prediction
Computational chemistry offers powerful tools to accelerate the drug discovery process. For the this compound series, advanced computational methods can be employed for structure-based design and to predict the mechanisms of action.
Future research should heavily involve molecular docking studies to predict the binding affinities and modes of interaction of novel benzothiazepine derivatives with various biological targets. mdpi.comwjarr.com Although much of the existing research focuses on benzothiazole (B30560) or other benzothiazepine isomers, these methodologies are directly transferable. mdpi.combiointerfaceresearch.com For instance, docking studies could explore the interactions of a virtual library of this compound derivatives with targets implicated in neurodegenerative diseases or cancer, such as specific kinases or ion channels. nih.govbiointerfaceresearch.com
Density Functional Theory (DFT) calculations will be another critical area of future research. DFT can be used to analyze the geometric and electronic properties of the benzothiazepine scaffold, including the charge distribution (HOMO-LUMO analysis), polarizability, and molecular electrostatic potential surface (MESP). mdpi.com This information is invaluable for understanding the reactivity of the molecule and for designing derivatives with improved electronic properties for target binding.
The table below summarizes key computational approaches and their potential applications in the study of this compound.
Table 2: Computational Research Strategies
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding of derivatives to protein targets (e.g., kinases, ion channels). wjarr.combiointerfaceresearch.com | Identification of potential lead compounds with high binding affinity and specificity. |
| Density Functional Theory (DFT) | Calculate electronic properties (HOMO-LUMO gap, MESP) and vibrational spectra. mdpi.com | Understanding of molecular stability, reactivity, and structure-activity relationships. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Early assessment of the drug-likeness and potential liabilities of new derivatives. |
By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources.
High-Throughput Screening of Benzothiazepine Libraries for Biochemical Activities
High-throughput screening (HTS) is a powerful technology for rapidly evaluating the biological or biochemical activity of a large number of compounds. nih.gov A crucial future direction for this compound research is the creation of a dedicated chemical library of its derivatives for HTS campaigns. taylorfrancis.com
The development of such a library, synthesized using the efficient routes discussed in section 9.1, would enable large-scale screening against a wide array of biological targets. HTS can be performed using various assay formats, including biochemical assays that measure enzyme activity and cell-based assays that assess cellular responses. nih.govhelsinki.fi
Future HTS campaigns could focus on identifying inhibitors of protein kinases, which are often implicated in cancer, or modulators of ion channels, relevant for cardiovascular and neurological disorders. nih.govbiointerfaceresearch.com The use of one-bead-one-compound (OBOC) libraries is another promising avenue, allowing for the screening of millions of compounds in a miniaturized format. nih.gov
The following table outlines a potential workflow for an HTS campaign.
Table 3: High-Throughput Screening Workflow
| Step | Description | Key Considerations |
|---|---|---|
| 1. Library Generation | Synthesis of a diverse library of this compound derivatives. | Structural diversity, purity of compounds. |
| 2. Assay Development | Optimization of a robust and sensitive biochemical or cell-based assay for the target of interest. helsinki.fi | Z'-factor > 0.5, low signal-to-noise ratio, DMSO tolerance. |
| 3. Primary Screen | Screening of the entire library at a single concentration to identify "hits". | Use of automation to handle large numbers of plates. |
| 4. Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Orthogonal assays to confirm activity. |
| 5. Dose-Response Analysis | Testing of confirmed hits at multiple concentrations to determine potency (e.g., IC50 or EC50). | Generation of dose-response curves. |
The results from HTS will be instrumental in identifying novel lead compounds and uncovering new therapeutic applications for the this compound scaffold.
Exploration of New Chemical Transformations of the Tetrahydrobenzothiazepine Ring
To fully exploit the chemical space around the this compound nucleus, future research should not only focus on derivatization but also on exploring novel chemical transformations of the ring system itself. Such studies can lead to the discovery of new scaffolds with unique biological activities.
One area of exploration could be ring expansion or contraction reactions. For example, research on related heterocycles has shown that 1,4-benzothiazines can undergo ring-expansion to form 1,5-benzothiazepines. rsc.org Investigating whether similar transformations can be applied to the 4,1-benzothiazepine core could yield novel seven- or eight-membered heterocyclic systems.
Another avenue is the selective functionalization of the tetrahydrobenzothiazepine ring. This could involve developing methods for C-H activation to introduce new substituents at positions that are not easily accessible through traditional synthesis. Furthermore, reactions that modify the sulfur atom, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, could be systematically studied to evaluate the impact on biological activity.
Finally, the development of ring-opening reactions could provide access to novel, highly functionalized acyclic compounds that may possess their own unique pharmacological profiles. Studies on related benzodiazepine (B76468) systems have demonstrated that the heterocyclic ring can be opened to introduce diverse functional groups. nih.gov
The exploration of these novel chemical transformations will significantly broaden the chemical diversity accessible from the this compound scaffold, enhancing the probability of discovering new and potent drug candidates.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,2,3,5-tetrahydro-4,1-benzothiazepine derivatives, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound derivatives typically involves cyclization reactions of thioamide precursors or condensation of substituted benzaldehydes with thiol-containing intermediates. For example, highlights the synthesis of 1,2,4-thiadiazoles via oxidative cyclization of thioamides, which can be adapted for benzothiazepine systems by modifying sulfur-containing reactants. Key optimization parameters include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature control : Reactions often require heating (80–120°C) to drive cyclization while avoiding decomposition.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity .
Basic: How can researchers validate the purity and structural identity of this compound compounds?
Methodological Answer:
Analytical validation requires a multi-technique approach:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) at 1 mL/min. recommends setting impurity thresholds at ≤0.5% for individual peaks and ≤2.0% for total impurities .
- NMR spectroscopy : Confirm the benzothiazepine ring structure via ¹H-NMR (e.g., characteristic proton signals for the thiazepine ring at δ 3.5–4.5 ppm) and ¹³C-NMR (e.g., carbonyl carbons at δ 165–175 ppm).
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂N₂S: m/z 205.0797) .
Basic: What biological targets are associated with this compound derivatives, and how are these targets experimentally validated?
Methodological Answer:
These derivatives are linked to mitochondrial Na⁺-Ca²⁺ exchangers (NCX) and anticancer targets. For example, CGP 37157 (a benzothiazepine analog) inhibits mitochondrial NCX with an IC₅₀ of 0.4 μM, validated via:
- Fluorometric assays : Measure Ca²⁺ flux in isolated mitochondria using Fura-2AM dye.
- Patch-clamp electrophysiology : Quantify NCX currents in HEK293 cells transfected with NCX isoforms.
- SAR studies : Modify substituents (e.g., chloro groups at positions 7 and 5) to correlate structural changes with activity .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the antitumor potency of this compound analogs?
Methodological Answer:
SAR strategies involve systematic structural modifications:
- Core scaffold variations : Replace the thiazepine sulfur with oxygen (benzoxazepine) or nitrogen (benzodiazepine) to alter electronic properties ( ) .
- Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 3 to enhance DNA intercalation, as seen in Bozepinib ( ) .
- In silico docking : Use AutoDock Vina to predict binding affinities with DNA topoisomerase II or kinase targets. Validate predictions via cytotoxicity assays (e.g., IC₅₀ in MCF-7 breast cancer cells) .
Advanced: How can researchers resolve contradictions in biological activity data across studies of benzothiazepine derivatives?
Methodological Answer:
Contradictions often arise from experimental variables:
- Cell line specificity : Test compounds in multiple cell lines (e.g., HEK293 vs. HeLa) to assess target selectivity.
- Solubility differences : Pre-solubilize compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts ( notes solubility up to 100 mM in DMSO) .
- Assay standardization : Use consensus protocols (e.g., MTT assay with 48-hour incubation) to ensure reproducibility. Cross-validate findings with orthogonal methods (e.g., flow cytometry for apoptosis) .
Advanced: What computational approaches are employed to predict the binding modes of this compound derivatives?
Methodological Answer:
Computational strategies include:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100-ns trajectories using AMBER or GROMACS. Analyze binding free energies via MM-PBSA.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase.
- QSAR models : Develop regression models correlating descriptors (e.g., logP, polar surface area) with IC₅₀ values. Validate with leave-one-out cross-validation ( references statistical learning methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
